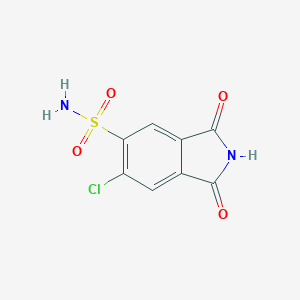

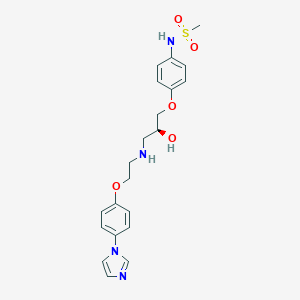

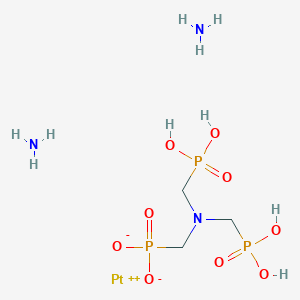

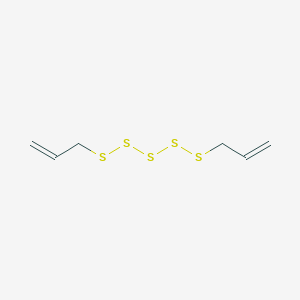

![molecular formula C16H32O3 B047565 [2-(十二烷氧基)乙氧基]乙醛 CAS No. 202408-13-7](/img/structure/B47565.png)

[2-(十二烷氧基)乙氧基]乙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to [2-(Dodecyloxy)ethoxy]acetaldehyde often involves the formation of acetals from aldehydes or ketones. A simple and versatile method for the synthesis of acetals from aldehydes and ketones uses trialkyl orthoformate and the corresponding alcohol in the presence of bismuth triflate, providing good yields (Leonard et al., 2002). Another approach involves the electrochemical conversion of alkylated phenols to cyclic and non-cyclic acetals, offering a new pathway to liquid-crystalline 1,3-dioxanes (Trutschel et al., 1991).

Molecular Structure Analysis

The molecular structure of acetals, including those similar to [2-(Dodecyloxy)ethoxy]acetaldehyde, is characterized by their acetal functional groups, which are derived from aldehydes or ketones. These structures play a crucial role in the reactivity and properties of the compounds. The study of acetals' molecular structure is fundamental in understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Acetals, including compounds like [2-(Dodecyloxy)ethoxy]acetaldehyde, undergo various chemical reactions. They can be synthesized through the reaction of aldehydes with alcohols in the presence of acid catalysts, leading to the formation of cyclic and non-cyclic acetals (Collard et al., 2001). These reactions are essential for the functionalization and modification of molecular structures for specific applications.

科学研究应用

厌氧条件下的生物降解:已经检查了线性醇乙氧基化物 (LAE) 的厌氧生物降解机制,包括 [2-(十二烷氧基)乙氧基]乙醛。在降解过程中,释放出乙氧基 (EO) 链缩短的醇乙氧基化物作为代谢产物,但未观察到聚乙二醇 (PEG) 产物。这表明乙醛逐步释放,乙氧基链缩短,直到达到亲脂部分,这与好氧降解途径不同 (Huber, Meyer, & Rys, 2000).

表面介导的自偶联:乙醇转化为乙醛等羰基化合物发生在含有含氧金纳米粒子的 Au(111) 上。此过程与理解醇的金介导氧化有关,并且涉及乙氧基和乙酸盐作为关键中间体,突出了在催化过程中的潜在应用 (Liu, Xu, Haubrich, Madix, & Friend, 2009).

催化氢化:乙醛在预吸附的原子氢 Au(111) 上的氢化是一个复杂的过程,涉及形成各种中间体,如羟乙基和乙氧基半缩醛。使用密度泛函理论 (DFT) 计算的这项研究提供了对与 [2-(十二烷氧基)乙氧基]乙醛等物质相关的催化氢化机理的见解 (Meng, Shen, Xu, Ma, & Gong, 2012).

大气化学建模:在大气化学研究中,乙醛作为主要空气污染物起着关键作用。了解区域大气化学机制 (RACM2) 和主化学机制 (MCM) 等模型中乙醛的模拟可以提供对相关化合物(包括 [2-(十二烷氧基)乙氧基]乙醛)的大气行为的见解 (Zong, Xue, Wang, & Wang, 2018).

光催化氧化:乙醇和丙酮等物质在纳米晶 TiO2 上的光催化氧化涉及形成乙醛等中间体,这可能为涉及 [2-(十二烷氧基)乙氧基]乙醛的类似反应提供见解。本研究突出了表面配合物和光催化过程中反应途径的作用 (Coronado, Kataoka, Tejedor-Tejedor, & Anderson, 2003).

属性

IUPAC Name |

2-(2-dodecoxyethoxy)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJBXKQUMBZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Dodecyloxy)ethoxy]acetaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

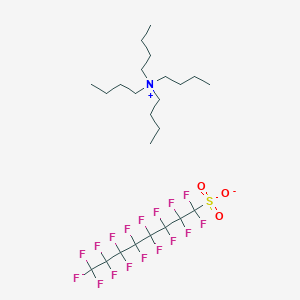

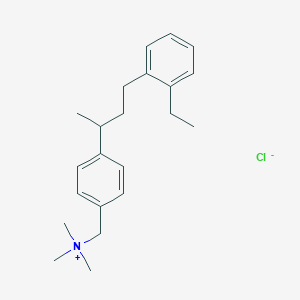

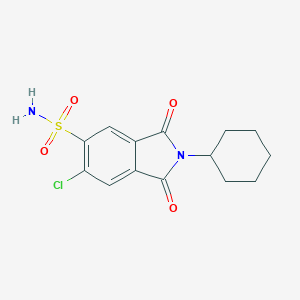

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)